molecular formula C26H29NO B133279 (Z)-2-(4-(1,2-Diphenyl-1-butenyl-3,3,4,4,4-d5)phenoxy)-N,N-dimethylethanamine CAS No. 157698-32-3

(Z)-2-(4-(1,2-Diphenyl-1-butenyl-3,3,4,4,4-d5)phenoxy)-N,N-dimethylethanamine

Cat. No.: B133279
CAS No.: 157698-32-3
M. Wt: 376.5 g/mol
InChI Key: NKANXQFJJICGDU-FUYVPVGLSA-N
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Description

Sorbitan is a mixture of isomeric organic compounds derived from the dehydration of sorbitol. It is an intermediate in the conversion of sorbitol to isosorbide. Sorbitan is primarily used in the production of surfactants such as polysorbates, which are important emulsifying agents .

Chemical Reactions Analysis

Properties

IUPAC Name

N,N-dimethyl-2-[4-[(Z)-3,3,4,4,4-pentadeuterio-1,2-diphenylbut-1-enyl]phenoxy]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29NO/c1-4-25(21-11-7-5-8-12-21)26(22-13-9-6-10-14-22)23-15-17-24(18-16-23)28-20-19-27(2)3/h5-18H,4,19-20H2,1-3H3/b26-25-/i1D3,4D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKANXQFJJICGDU-FUYVPVGLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCCN(C)C)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])/C(=C(\C1=CC=CC=C1)/C2=CC=C(C=C2)OCCN(C)C)/C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

157698-32-3
Record name Ethanamine, 2-(4-(1,2-diphenyl-1-butenyl-3,3,4,4,4-d5)phenoxy)-N,N-dimethyl-, (Z)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0157698323
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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